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Compound of Interest

Compound Name:
2-Bromo-3-phenylpropanoyl

chloride

CAS No.: 42762-86-7

Cat. No.: B1266930

Get Quote

Executive Summary
This technical guide provides a comprehensive analysis of 2-bromo-3-phenylpropanoyl
chloride (CAS: 42762-86-7), a critical bifunctional electrophile in organic synthesis. It is widely

utilized as a chiral building block for peptidomimetics,

-lactam antibiotics, and phenylalanine derivatives. This document details its physicochemical
properties, with a specific focus on isotopic mass distribution for analytical validation, and
outlines rigorous synthetic protocols and reactivity profiles.

Physicochemical Profile & Molecular Weight
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Property Detail

IUPAC Name 2-Bromo-3-phenylpropanoyl chloride

CAS Number 42762-86-7

Molecular Formula

Appearance

Clear colorless to light yellow liquid (often

hydrolyzes to white solid on exposure to

moisture)

Solubility
Soluble in DCM, THF, Toluene; Reacts violently

with water/alcohols

Molecular Weight & Isotopic Distribution
For researchers using Mass Spectrometry (MS) for validation, the "average" molecular weight

is insufficient due to the significant natural abundance of Bromine (

) and Chlorine (

) isotopes.

Average Molecular Weight: 247.52 g/mol

Monoisotopic Mass (

): 245.94 g/mol

Mass Spectrum Validation Pattern: The presence of one bromine and one chlorine atom

creates a distinct isotopic envelope. You must look for a triad of peaks rather than a single

molecular ion (

).
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Isotope Combination Mass (m/z) Approx. Relative Intensity

M (

)
245.94 100% (Base)

M+2 (

&

)

247.94
~130% (Overlap of Br/Cl

contributions)

M+4 (

)
249.94 ~30%

Expert Insight: The M+2 peak is often slightly higher than the M peak because the

isotope is nearly equal in abundance to

, and the

contribution adds to this signal.

Synthetic Pathways & Mechanism[5][6][7]
The synthesis of 2-bromo-3-phenylpropanoyl chloride typically proceeds from Phenylalanine

via a "retention of configuration" strategy, despite the intermediate steps.
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Figure 1: Synthetic pathway from L-Phenylalanine to the target acid chloride.[1][2][3]

Critical Synthetic Considerations
Diazotization (Step 1): Treating phenylalanine with

and

forms an unstable diazonium salt. The subsequent displacement by bromide can occur with
retention of configuration due to the participation of the neighboring carboxylate group
(forming a transient

-lactone intermediate), which forces a double inversion mechanism.

Chlorination (Step 2): The conversion of the carboxylic acid to the acid chloride is standard

but requires care to prevent racemization.

Reagent: Thionyl Chloride (

) is preferred over

to simplify purification (gaseous byproducts

and

).

Catalyst: A drop of DMF (Dimethylformamide) forms the Vilsmeier-Haack reagent in situ,

significantly accelerating the reaction at lower temperatures to preserve stereochemistry.

Experimental Protocol: Acid to Acid Chloride
Objective: Convert 2-bromo-3-phenylpropanoic acid to 2-bromo-3-phenylpropanoyl chloride.

Safety: Work in a fume hood. Reagents are corrosive and lachrymators.

Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux

condenser topped with a

drying tube (or
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line).

Loading: Add 10.0 g (43.6 mmol) of 2-bromo-3-phenylpropanoic acid.

Solvent/Reagent: Add 30 mL of anhydrous Dichloromethane (DCM) followed by 6.4 mL (87

mmol, 2.0 eq) of Thionyl Chloride.

Catalysis: Add 2-3 drops of anhydrous DMF.

Reaction: Stir at room temperature for 30 minutes, then gently reflux (

) for 2-3 hours.

Endpoint: Cessation of gas evolution (

).

Workup:

Remove solvent and excess

under reduced pressure (rotary evaporator).

Note: Do not use a water bath >40°C to avoid racemization.

Add dry Toluene (10 mL) and re-evaporate to azeotrope trace thionyl chloride.

Yield: The resulting yellow oil is sufficiently pure for most nucleophilic acyl substitutions.

Reactivity & Applications
The molecule possesses two electrophilic sites: the acyl chloride carbonyl (hard electrophile)

and the

-carbon (soft electrophile).

Reactivity Divergence (Graphviz)
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Figure 2: Divergent reactivity pathways based on nucleophile choice.

Key Applications in Drug Discovery
Peptidomimetics: Reaction with amino acid esters yields dipeptides containing an

-bromo group. This bromide can be displaced by azides (for "Click" chemistry) or thiols to
create constrained cyclic peptides.

-Lactam Synthesis: In the presence of imines and a base (Staudinger synthesis), this acid
chloride undergoes [2+2] cycloaddition to form

-lactam rings, the core structure of penicillin-class antibiotics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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